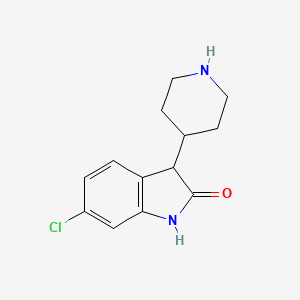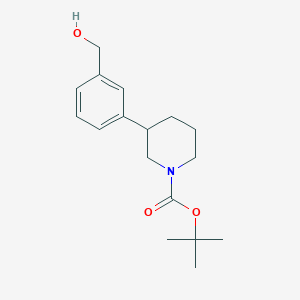
tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group attached to a phenyl ring, and a piperidine ring with a carboxylate group. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a base such as sodium hydroxide.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide as the reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry:
- Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein-protein interactions and protein degradation pathways.
Medicine:
- Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial.
Industry:
作用機序
The mechanism of action of tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and the piperidine ring provide the necessary rigidity and flexibility to optimize the 3D orientation of the degrader, facilitating efficient ternary complex formation and protein degradation .
類似化合物との比較
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness:
- The presence of the hydroxymethyl group attached to the phenyl ring distinguishes tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate from other similar compounds.
- Its specific structure provides unique properties that make it particularly useful as a semi-flexible linker in PROTAC development .
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
tert-butyl 3-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-5-8-15(11-18)14-7-4-6-13(10-14)12-19/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3 |
InChIキー |
PNTXEJAFAYOBLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13322579.png)
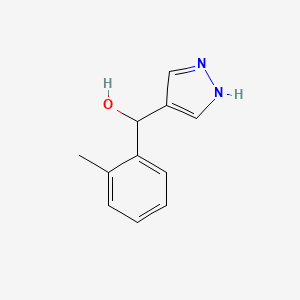
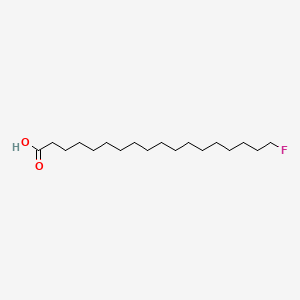
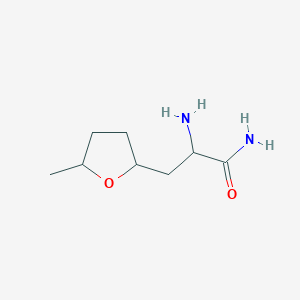
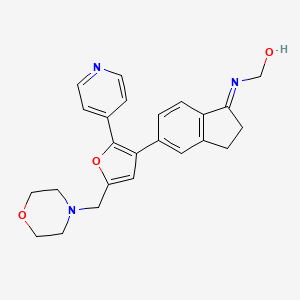

![6-Methoxy-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13322608.png)
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)

![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid](/img/structure/B13322649.png)
